molecular formula C7H7FO B14437488 4-Fluoro-4-methylcyclohexa-2,5-dien-1-one CAS No. 77249-33-3

4-Fluoro-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14437488
CAS No.: 77249-33-3
M. Wt: 126.13 g/mol
InChI Key: UELYMTQACMUFOY-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C7H7FO It is a derivative of cyclohexadienone, characterized by the presence of a fluorine atom and a methyl group attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-methylcyclohexa-2,5-dien-1-one typically involves the fluorination of 4-methylcyclohexa-2,5-dien-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the cyclohexadienone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methyl-2,5-cyclohexadien-1-one derivatives.

    Reduction: Formation of 4-fluoro-4-methylcyclohexanol.

    Substitution: Formation of various substituted cyclohexadienone derivatives.

Scientific Research Applications

4-Fluoro-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
  • 4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone

Comparison: 4-Fluoro-4-methylcyclohexa-2,5-dien-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated counterparts. The fluorine atom increases the compound’s electronegativity and reactivity, making it a valuable intermediate in various chemical reactions and applications .

Properties

IUPAC Name

4-fluoro-4-methylcyclohexa-2,5-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-7(8)4-2-6(9)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELYMTQACMUFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327875
Record name 4-fluoro-4-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77249-33-3
Record name 4-fluoro-4-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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